molecular formula C18H18N4O2S2 B3748066 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

Cat. No.: B3748066
M. Wt: 386.5 g/mol
InChI Key: OBUWQUOEIIJJFP-UHFFFAOYSA-N
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Description

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE is a complex organic compound that features both imidazole and benzothiadiazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzothiadiazole moiety. The final step involves the sulfonation reaction to introduce the sulfone group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce sulfides .

Scientific Research Applications

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways. The imidazole and benzothiadiazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

4-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]-5,6-dimethyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12-10-15-17(21-25-20-15)18(13(12)2)26(23,24)22-9-8-19-16(22)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUWQUOEIIJJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C(=C1C)S(=O)(=O)N3CCN=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 2
Reactant of Route 2
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 3
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 4
Reactant of Route 4
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 5
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 6
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

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